3-Methyl-4-penten-2-ol
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Overview
Description
3-Methyl-4-penten-2-ol is an organic compound with the molecular formula C₆H₁₂O. It is a colorless liquid at room temperature and has a refreshing fruit-like odor. This compound is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-penten-2-ol can be synthesized through several methods:
Addition of Methylmagnesium Iodide to Crotonaldehyde: This method involves the reaction of methylmagnesium iodide with crotonaldehyde, followed by hydrolysis to yield this compound.
Partial Dehydration of Pentanediol: This method involves the partial dehydration of pentanediol under controlled conditions.
Hydrolysis of 2-Chloropentene-3: This method involves the hydrolysis of 2-chloropentene-3 to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
3-Methyl-4-penten-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-Methyl-4-penten-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-penten-2-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methyl-4-penten-2-ol can be compared with other similar compounds such as:
4-Penten-2-ol: Similar structure but lacks the methyl group at the third carbon.
3-Methyl-2-penten-4-yn-1-ol: Contains an additional triple bond in the structure.
3-Methyl-4-pentyn-2-ol: Contains a triple bond instead of a double bond in the structure.
Uniqueness:
Properties
IUPAC Name |
3-methylpent-4-en-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIPQIFWUIDWLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870889 |
Source
|
Record name | 3-Methylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-59-1 |
Source
|
Record name | 3-Methyl-4-penten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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